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Compound of Interest

Compound Name: (S)-1-(3-methoxyphenyl)ethanol

Cat. No.: B170059 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the enantiomers (S)- and (R)-1-(3-

methoxyphenyl)ethanol. Enantiomers are chiral molecules that are non-superimposable mirror

images of each other. While they share identical physical properties in an achiral environment,

their interaction with plane-polarized light and other chiral entities differs. This comparative

analysis utilizes various spectroscopic techniques to highlight these similarities and differences,

providing essential data for researchers in fields such as asymmetric synthesis, pharmaceutical

development, and materials science.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (S)- and (R)-1-(3-

methoxyphenyl)ethanol. As enantiomers, they exhibit identical spectroscopic behavior in achiral

environments (NMR, IR, Mass Spectrometry). Their chiroptical properties (Optical Rotation,

Circular Dichroism, and Optical Rotatory Dispersion), however, are equal in magnitude but

opposite in sign.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Parameter
(S)-1-(3-

methoxyphenyl)ethanol

(R)-1-(3-

methoxyphenyl)ethanol

¹H NMR Identical to (R)-enantiomer Identical to (S)-enantiomer

(600 MHz, DMSO-d6)

δ 7.22–7.26 (m, 1H), 6.93–

7.00 (m, 2H), 6.78–6.82 (m,

1H), 5.18–5.23 (m, 1H), 4.72–

4.78 (m, 1H), 3.76–3.77 (m,

3H), 1.34–1.38 (m, 3H)[1]

Data not explicitly found, but

will be identical to the (S)-

enantiomer.

¹³C NMR Identical to (R)-enantiomer Identical to (S)-enantiomer

(150 MHz, DMSO-d6)

δ 159.68, 149.66, 129.47,

118.02, 112.31, 111.33, 68.60,

55.30, 26.39[1]

Data not explicitly found, but

will be identical to the (S)-

enantiomer.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Technique
(S)-1-(3-

methoxyphenyl)ethanol

(R)-1-(3-

methoxyphenyl)ethanol

IR Spectroscopy Identical to (R)-enantiomer Identical to (S)-enantiomer

(Characteristic Peaks)

Broad O-H stretch (~3350

cm⁻¹), C-O stretch (~1050-

1250 cm⁻¹), sp² C-H stretch

(~3000-3100 cm⁻¹), sp³ C-H

stretch (~2850-3000 cm⁻¹)

Broad O-H stretch (~3350

cm⁻¹), C-O stretch (~1050-

1250 cm⁻¹), sp² C-H stretch

(~3000-3100 cm⁻¹), sp³ C-H

stretch (~2850-3000 cm⁻¹)

Mass Spectrometry Identical to (R)-enantiomer Identical to (S)-enantiomer

(Molecular Ion [M]⁺) m/z = 152.08 m/z = 152.08

Table 3: Chiroptical Spectroscopy Data
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Technique
(S)-1-(3-

methoxyphenyl)ethanol

(R)-1-(3-

methoxyphenyl)ethanol

Optical Rotation
[α]D²⁵ = -30.4 (c = 1.00 in

CHCl₃)[1]

Expected: [α]D²⁵ = +30.4 (c =

1.00 in CHCl₃)

Circular Dichroism (CD)

Expected to be a mirror image

of the (R)-enantiomer's

spectrum.

Expected to be a mirror image

of the (S)-enantiomer's

spectrum.

Optical Rotatory Dispersion

(ORD)

Expected to be a mirror image

of the (R)-enantiomer's

spectrum.

Expected to be a mirror image

of the (S)-enantiomer's

spectrum.

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the enantiomers.

Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a

suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

Reference the spectrum to the residual solvent peak.

¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or

more).

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:

Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)

or sodium chloride (NaCl) plates.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)

and place it in a liquid cell.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or the solvent.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method

such as direct infusion or through a gas or liquid chromatograph.

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum.

Chiroptical Spectroscopy (Optical Rotation, CD, ORD)
Objective: To characterize the stereochemistry of the enantiomers.

Protocol:

Sample Preparation: Prepare a solution of the analyte in a suitable achiral solvent at a

precisely known concentration. The cell path length is also critical for the measurement.

Instrumentation:

Optical Rotation: Use a polarimeter.

Circular Dichroism/Optical Rotatory Dispersion: Use a CD spectrometer.

Data Acquisition:

Optical Rotation: Measure the rotation of plane-polarized light (typically at the sodium D-

line, 589 nm) and calculate the specific rotation using the formula: [α] = α / (l * c), where α

is the observed rotation, l is the path length in decimeters, and c is the concentration in

g/mL.

CD/ORD: Scan a range of wavelengths and record the differential absorption of left and

right circularly polarized light (for CD) or the rotation of plane-polarized light as a function

of wavelength (for ORD). The data is typically plotted as molar ellipticity or differential

absorbance versus wavelength.
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Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

comparison of the (S)- and (R)-enantiomers of 1-(3-methoxyphenyl)ethanol.
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Experimental Workflow for Spectroscopic Comparison
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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